molecular formula C17H17BrFN3S B3658090 N-(4-bromophenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide

N-(4-bromophenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide

Cat. No.: B3658090
M. Wt: 394.3 g/mol
InChI Key: DGILDPFPWZSUET-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide typically involves the reaction of 4-bromophenylamine with 4-fluorophenylpiperazine in the presence of a suitable carbothioamide reagent. The reaction conditions may include:

  • Solvent: Common solvents such as dichloromethane or ethanol.
  • Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
  • Catalysts: Catalysts like triethylamine or other bases may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for potential therapeutic effects, including antimicrobial, anticancer, or neuroprotective activities.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide
  • N-(4-bromophenyl)-4-(4-methylphenyl)piperazine-1-carbothioamide
  • N-(4-bromophenyl)-4-(4-fluorophenyl)piperazine-1-carboxamide

Uniqueness

N-(4-bromophenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide is unique due to its specific combination of bromine and fluorine substituents on the phenyl rings, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(4-bromophenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrFN3S/c18-13-1-5-15(6-2-13)20-17(23)22-11-9-21(10-12-22)16-7-3-14(19)4-8-16/h1-8H,9-12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGILDPFPWZSUET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=S)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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